molecular formula C11H16ClNO3 B1439580 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride CAS No. 1214200-45-9

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride

Cat. No. B1439580
CAS RN: 1214200-45-9
M. Wt: 245.7 g/mol
InChI Key: BWGVORFNYNBAAH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride (DMAPA-HCl) is an organic compound that is widely used in research laboratories and in the pharmaceutical industry. It is a white, crystalline solid with a melting point of 185-187 °C and a molecular weight of 263.5 g/mol. DMAPA-HCl is an important intermediate in the synthesis of several drugs, including anti-inflammatory agents, anticoagulants, and anti-depressants.

Scientific Research Applications

Metabolic Pathways Research

2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride is studied in metabolic pathways research. For instance, Kanamori et al. (2002) researched the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites, including a compound structurally related to 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride. They discovered multiple metabolic pathways, including deamination leading to aldehyde, alcohol, and carboxylic acid metabolites (Kanamori et al., 2002).

Chemical Synthesis and Organic Chemistry

This compound is also relevant in chemical synthesis and organic chemistry. Nazarov and Zavyalov (1956) conducted a study on synthesizing steroid compounds and related substances, involving reactions with chemicals structurally related to 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride. This research contributes to the broader understanding of complex organic compound synthesis (Nazarov & Zavyalov, 1956).

Pharmaceutical Research

In pharmaceutical research, compounds structurally related to 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride have been investigated. Bonne, Dekhane, and Zhu (2005) explored a one-carbon homologation of aldehyde into amide, using compounds similar to 2-(Dimethylamino)-2-(4-methoxyphenyl)acetic acid hydrochloride, highlighting its potential in developing new synthetic methods for pharmaceutical compounds (Bonne, Dekhane, & Zhu, 2005).

properties

IUPAC Name

2-(dimethylamino)-2-(4-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-12(2)10(11(13)14)8-4-6-9(15-3)7-5-8;/h4-7,10H,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGVORFNYNBAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672839
Record name (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214200-45-9
Record name (Dimethylamino)(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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